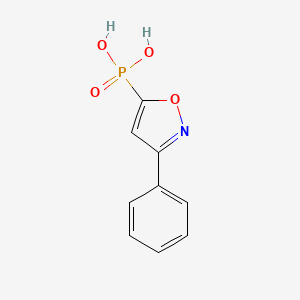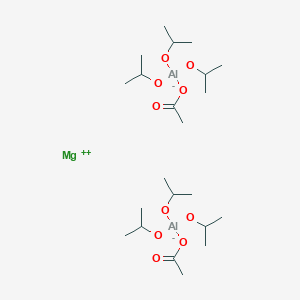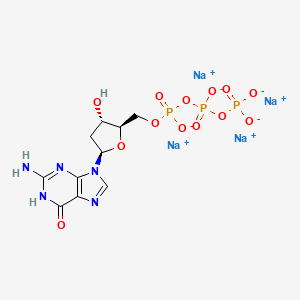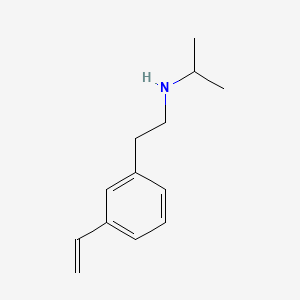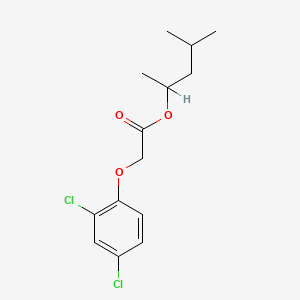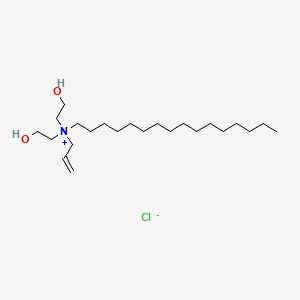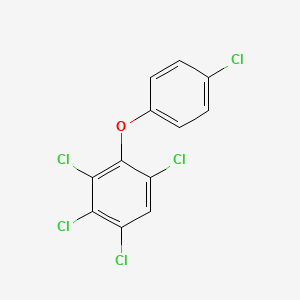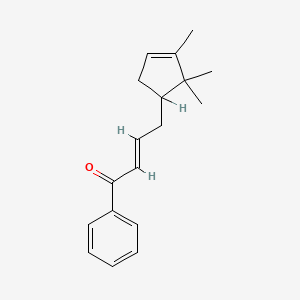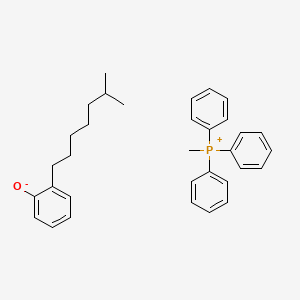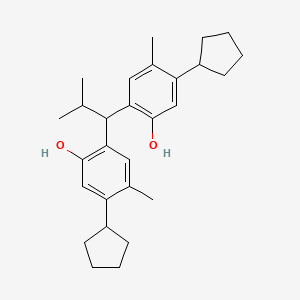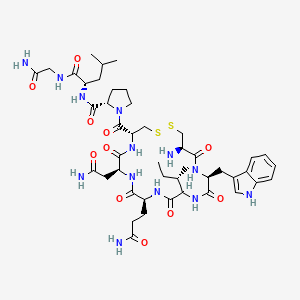
Oxytocin, trp(2)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxytocin, trp(2)- is a modified form of the neuropeptide oxytocin, which is primarily known for its role in social bonding, reproduction, and childbirth. Oxytocin is a nonapeptide hormone produced in the hypothalamus and released by the posterior pituitary gland. It plays a crucial role in various physiological processes, including uterine contractions during labor and milk ejection during breastfeeding .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of oxytocin, trp(2)- involves solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process begins with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids. The specific modification at the second position involves the incorporation of tryptophan (trp) instead of the usual amino acid. The peptide chain is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .
Industrial Production Methods: Industrial production of oxytocin and its analogs, including oxytocin, trp(2)-, typically involves large-scale SPPS. This method allows for the efficient and reproducible synthesis of peptides with high purity. The process is optimized to ensure the correct folding and formation of disulfide bridges, which are crucial for the biological activity of oxytocin .
Analyse Des Réactions Chimiques
Types of Reactions: Oxytocin, trp(2)- undergoes various chemical reactions, including oxidation, reduction, and substitution. Oxidation reactions can lead to the formation of disulfide bridges, which are essential for the stability and activity of the peptide. Reduction reactions can break these disulfide bridges, leading to a linear form of the peptide .
Common Reagents and Conditions: Common reagents used in the synthesis and modification of oxytocin, trp(2)- include trifluoroacetic acid (TFA) for cleavage from the resin, and dithiothreitol (DTT) for reduction of disulfide bonds. Oxidation can be achieved using hydrogen peroxide or iodine under controlled conditions .
Major Products Formed: The major products formed from these reactions include the cyclic form of oxytocin, trp(2)- with intact disulfide bridges, and the linear form resulting from the reduction of these bridges. Other possible products include oxidized forms with additional disulfide bonds .
Applications De Recherche Scientifique
Oxytocin, trp(2)- has a wide range of scientific research applications. In chemistry, it is used as a model peptide for studying peptide synthesis and folding. In biology, it is used to investigate the role of oxytocin in social behavior, stress response, and reproductive functions. In medicine, oxytocin and its analogs are explored for their potential therapeutic applications in conditions such as autism, anxiety, and postpartum hemorrhage .
Mécanisme D'action
Oxytocin, trp(2)- exerts its effects by binding to the oxytocin receptor, a G-protein-coupled receptor (GPCR) located on the surface of target cells. This binding activates intracellular signaling pathways, leading to an increase in intracellular calcium levels and the activation of downstream effectors. The primary molecular targets include uterine smooth muscle cells, where oxytocin induces contractions, and mammary gland cells, where it stimulates milk ejection .
Comparaison Avec Des Composés Similaires
Oxytocin, trp(2)- is similar to other oxytocin analogs, such as carbetocin and atosiban. Carbetocin is a longer-acting oxytocin analog used for the prevention of postpartum hemorrhage, while atosiban is an oxytocin receptor antagonist used to delay preterm labor. The unique feature of oxytocin, trp(2)- is the substitution of tryptophan at the second position, which may confer distinct biological properties and receptor binding affinities .
List of Similar Compounds:- Carbetocin
- Atosiban
- Desmopressin
- Vasopressin
Propriétés
Numéro CAS |
37883-08-2 |
|---|---|
Formule moléculaire |
C45H67N13O11S2 |
Poids moléculaire |
1030.2 g/mol |
Nom IUPAC |
(2S)-1-[(4R,7S,10S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-[(2S)-butan-2-yl]-16-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C45H67N13O11S2/c1-5-23(4)37-44(68)52-28(12-13-34(47)59)40(64)54-31(17-35(48)60)41(65)56-32(45(69)58-14-8-11-33(58)43(67)55-29(15-22(2)3)39(63)51-19-36(49)61)21-71-70-20-26(46)38(62)53-30(42(66)57-37)16-24-18-50-27-10-7-6-9-25(24)27/h6-7,9-10,18,22-23,26,28-33,37,50H,5,8,11-17,19-21,46H2,1-4H3,(H2,47,59)(H2,48,60)(H2,49,61)(H,51,63)(H,52,68)(H,53,62)(H,54,64)(H,55,67)(H,56,65)(H,57,66)/t23-,26-,28-,29-,30-,31-,32-,33-,37?/m0/s1 |
Clé InChI |
QRQNVNIGKHFIAE-MKJWXHGWSA-N |
SMILES isomérique |
CC[C@H](C)C1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N1)CC2=CNC3=CC=CC=C32)N)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N |
SMILES canonique |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CNC3=CC=CC=C32)N)C(=O)N4CCCC4C(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


